2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
Description
2-(4-Methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule featuring a central acetamide scaffold substituted with a 4-methoxyphenyl group and a 5-(3-methoxyphenyl)isoxazole moiety. The compound’s structure combines aromatic methoxy substituents with an isoxazole heterocycle, a design commonly employed in medicinal chemistry to optimize pharmacokinetic properties and target engagement. Isoxazole derivatives are known for their versatility in interacting with enzymes and receptors, particularly in anti-inflammatory, antimicrobial, and anticancer contexts . The dual methoxy groups at the 4- and 3-positions on the phenyl rings may enhance solubility and metabolic stability compared to non-substituted analogs .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-8-6-14(7-9-17)10-20(23)21-13-16-12-19(26-22-16)15-4-3-5-18(11-15)25-2/h3-9,11-12H,10,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKCXCADMHJEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This step requires careful control of temperature and solvent conditions to ensure high yield and purity.
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Attachment of the Methoxyphenyl Groups: : The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This step often involves the use of methoxybenzene and a suitable electrophile under acidic or basic conditions.
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Formation of the Acetamide Linkage: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate isoxazole compound with an acyl chloride or anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and large-scale batch reactors for the subsequent steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.
Reduction: Reduction of the isoxazole ring can yield various reduced forms, which may have different biological activities.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to introduce new functional groups.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Reduced isoxazole derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry and Synthesis
2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties. Researchers utilize this compound in:
- Synthesis of Isoxazole Derivatives : It acts as a precursor for synthesizing other biologically active isoxazole derivatives.
- Reagents in Organic Reactions : The compound is used in various organic reactions due to its reactivity and ability to undergo nucleophilic substitutions.
Biological Activities
The compound has been studied for its potential therapeutic effects in several areas:
- Antiviral Activity : Studies indicate that the compound exhibits significant antiviral properties, particularly against specific viral strains. In vitro tests have shown a reduction in viral load with an IC50 value around 5 µM.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in activated macrophages, reducing inflammation markers such as COX-2 and iNOS.
- Anticancer Potential : Preclinical studies reveal selective cytotoxicity against various cancer cell lines (e.g., breast and lung cancers), with IC50 values ranging from 10 to 20 µM. Mechanistically, it induces apoptosis through the intrinsic pathway.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen (e.g., fluorine) | Increased potency against cancer cells |
| Variation in methoxy group position | Altered anti-inflammatory effects |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1 : In a murine model of inflammation, administration of the compound resulted in a 60% reduction in paw edema compared to control groups, indicating significant anti-inflammatory activity.
Case Study 2 : Clinical trials assessing its safety profile demonstrated no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential therapeutic use.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole and methoxyphenyl groups. These interactions may modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Implications
Key Observations :
- Methoxy vs.
- Isoxazole vs. Thiazolotriazole : Thiazolotriazole analogs () exhibit stronger anti-infective activity but face formulation challenges due to poor solubility .
- Substituent Position : The 3-methoxy group on the isoxazole ring (target compound) may offer better steric complementarity to hydrophobic binding pockets compared to 4-methoxy derivatives .
Key Observations :
Table 3: Activity Data for Selected Analogues
Key Observations :
- The 3,4,5-trichlorophenyl group in ’s Compound 35 enhances EPAC binding via halogen bonding, a strategy absent in the target compound .
- Methoxy-substituted analogs (e.g., ) show modest activity (EC50 ~50 µM), suggesting that additional functional groups (e.g., fluorophenyl) may be necessary for potency .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features an isoxazole ring, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Isoxazole Ring : Known for modulating enzyme activity, particularly in pathways related to inflammation and cancer.
- Methoxyphenyl Groups : These groups may enhance binding affinity to various biological targets, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of isoxazole compounds, including the target compound, exhibit significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 25 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 5 to 20 µM .
Study on Anticancer Efficacy
A study conducted by Bouabdallah et al. evaluated the anticancer potential of various isoxazole derivatives, including our target compound. The results indicated significant growth inhibition in multiple cancer cell lines, confirming the structure-activity relationship where modifications on the isoxazole ring enhance anticancer efficacy .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, monomeric alkaloids were screened against various pathogens. The findings suggested that compounds similar to this compound could serve as lead compounds for developing new antibiotics due to their effective inhibition of bacterial growth .
Q & A
Q. What are the optimized synthetic routes for 2-(4-methoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling substituted isoxazole intermediates with methoxyphenyl acetamide precursors. Key steps include:
- Chloroacetylation : Reacting 5-(3-methoxyphenyl)isoxazol-3-yl)methylamine with chloroacetyl chloride in dimethylformamide (DMF) at 0–25°C, using triethylamine as a base to neutralize HCl .
- Nucleophilic Substitution : Substituting the chloro group with a 4-methoxyphenylacetamide moiety under basic conditions (e.g., potassium carbonate in DMF) at room temperature, monitored via TLC .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity (>95% by HPLC) .
Critical Factors : Excess chloroacetyl chloride (1.5–3.0 eq.) ensures complete substitution, while DMF enhances solubility but requires careful removal to avoid impurities .
Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Key signals include:
- IR : Peaks at ~1667 cm⁻¹ (amide C=O stretch) and ~3500 cm⁻¹ (N-H stretch) confirm acetamide linkage .
- MS : Molecular ion [M+1] at m/z 430.2 matches theoretical mass (C₂₀H₁₈N₂O₄) .
Validation : Compare experimental data with computed spectra (e.g., PubChem TK 2.7.0) to resolve ambiguities .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity and binding affinity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The isoxazole and methoxyphenyl groups often engage in π-π stacking and hydrogen bonding .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5, moderate blood-brain barrier permeability) .
Data Interpretation : Validate predictions with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on potency .
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., 72-hour MTT assay in HeLa cells) to minimize variability .
Case Study : Ethoxy-substituted analogs in showed 2-fold higher anti-proliferative activity than methoxy derivatives, likely due to enhanced lipophilicity .
Q. What experimental designs are recommended for assessing in vivo toxicity and metabolic stability?
Methodological Answer:
- Acute Toxicity : Administer 50–200 mg/kg doses in Wistar rats (OECD 423 guidelines), monitoring organ weights and serum biomarkers (ALT, AST) .
- Metabolic Profiling : Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes. Methoxy groups may undergo demethylation, increasing polarity .
Key Finding : reported no mortality in mice at 100 mg/kg, suggesting low acute toxicity .
Q. How can environmental impact studies address the persistence and bioaccumulation potential of this compound?
Methodological Answer:
- OECD 307 Guideline : Conduct soil degradation studies under aerobic conditions. The acetamide linkage is susceptible to hydrolysis (t₁/₂ ~7 days) .
- Ecotoxicity : Test on Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition). LogKow ~3.5 suggests moderate bioaccumulation risk .
Methodological Best Practices
Q. Handling Hazardous Intermediates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
